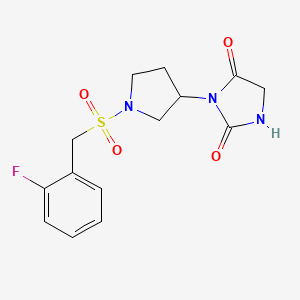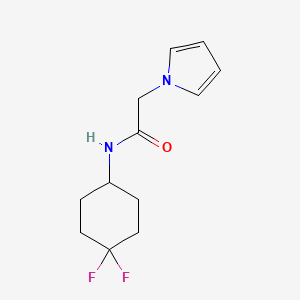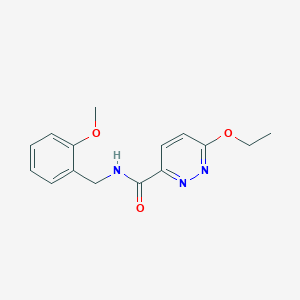
6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide belongs to a broader class of pyridazine derivatives, known for their diverse biological activities and potential as pharmacological agents. While the request specifically excludes applications, it's noteworthy that the structural motifs present in this compound suggest it might exhibit significant interactions within biological systems.
Synthesis Analysis
The synthesis of related pyridazine derivatives often involves multistep reactions, starting with base pyridazine rings followed by functionalization at specific positions to introduce ethoxy, methoxybenzyl, and carboxamide groups. For instance, Lombardino (1968) details the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, providing a foundation that could be adapted for synthesizing the target compound by modifying the functional groups attached to the pyridazine core (Lombardino, 1968).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including bonding patterns and functional group orientations, can be elucidated using techniques such as X-ray crystallography. Chakraborty et al. (2007) analyzed a piroxicam derivative, demonstrating the method's applicability in detailing molecular conformations and interactions, which would be relevant for assessing the structure of the compound (Chakraborty et al., 2007).
Chemical Reactions and Properties
The reactivity of pyridazine derivatives like 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide is influenced by the presence of electron-donating and withdrawing groups. These compounds participate in reactions such as nucleophilic substitutions and cyclizations, as seen in the work by Lange et al. (1997), who explored cyclization reactions of pyridazine derivatives, highlighting the reactivity patterns that could be expected from the compound of interest (Lange et al., 1997).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as melting points, solubility, and crystalline structure, are significantly affected by their molecular structure. The analysis conducted by Li et al. (2013) on a tetrahydropyrido[2,1b][1,3]thiazine derivative provides an example of how structural features impact these properties, offering a parallel to understanding the physical characteristics of 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide (Li et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical species, and stability, can be inferred from studies on similar compounds. For example, the work of Bekircan et al. (2008) on triazole derivatives showcases how functional groups affect these properties, providing insights into the behavior of 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide under various chemical conditions (Bekircan et al., 2008).
Scientific Research Applications
Synthesis and Characterization
The compound 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide, although not directly mentioned, is structurally related to a variety of pyridazine derivatives that have been synthesized and characterized for their potential applications in scientific research. For instance, novel synthesis methods have been explored for pyrazole and pyridazine derivatives, aiming at applications in medicinal chemistry, such as the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides for in vitro cytotoxic activity against cancer cells (Hassan et al., 2014). These methods involve reactions that could potentially be adapted for the synthesis of 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide, illustrating the compound's relevance in the development of new therapeutic agents.
Anticancer and Antibacterial Applications
Pyridazine derivatives have shown promise in anticancer and antibacterial applications. For example, thieno[2,3-c]pyridazines have been prepared and evaluated for their antibacterial activities, revealing the potential of pyridazine compounds in combating bacterial infections (Al-Kamali et al., 2014). Additionally, compounds synthesized from pyridazine structures, including those with ethoxy and methoxybenzyl groups, could potentially exhibit similar biological activities, indicating the importance of 6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide in antimicrobial research.
Photolytic Studies
Photolytic studies of pyridazine derivatives, such as tetrazolo[1,5-b]pyridazines, have explored the reactivity of these compounds under light, leading to the formation of novel structures (Tsuchiya et al., 1973). These studies provide insights into the photochemical behavior of pyridazine compounds, which could be relevant for the development of light-sensitive therapeutic agents or materials.
Safety And Hazards
- Toxicity : Investigate its toxicity profile, especially if intended for therapeutic use.
- Stability : Assess stability under different conditions (e.g., light, temperature).
- Handling Precautions : Researchers should follow safety guidelines during synthesis and handling.
Future Directions
- Biological Evaluation : Conduct in vitro and in vivo studies to assess its pharmacological activity.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or reduce toxicity.
- Formulation : Develop suitable dosage forms (tablets, injections) for clinical use.
properties
IUPAC Name |
6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-14-9-8-12(17-18-14)15(19)16-10-11-6-4-5-7-13(11)20-2/h4-9H,3,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRLMAKTCSIXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(2-methoxybenzyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)
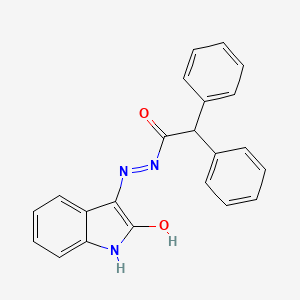
![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
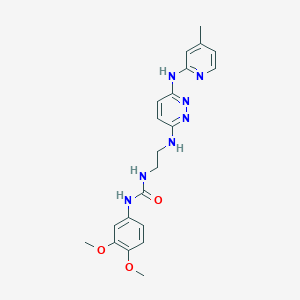
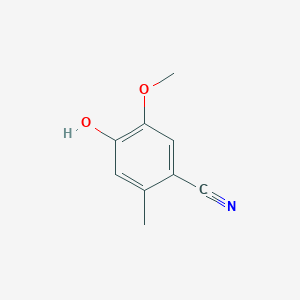
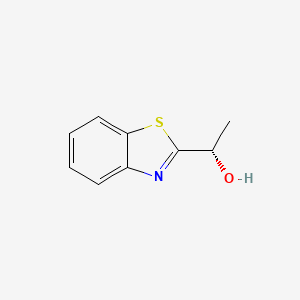

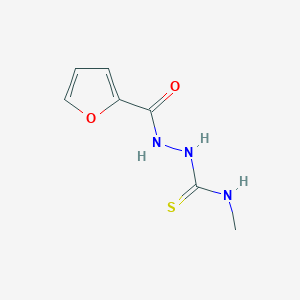
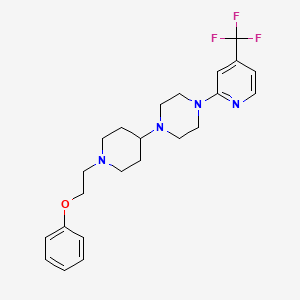

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)
